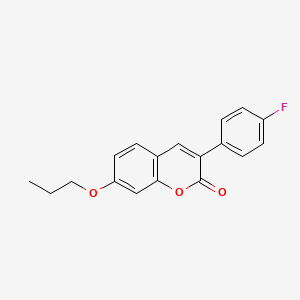![molecular formula C13H18N2O4S B4165028 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4165028.png)
4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound with several potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase). This inhibition leads to the suppression of B-cell receptor signaling, which is important in the development and progression of various diseases, including cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide include the suppression of B-cell receptor signaling, which leads to the inhibition of cell proliferation and survival. This compound has also been found to have anti-inflammatory effects, which makes it a potential treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its specificity for BTK inhibition. This compound has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the study of 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One of the directions is the evaluation of its efficacy in the treatment of various types of cancer and autoimmune diseases. Another direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. The potential combination of this compound with other drugs for enhanced therapeutic effects is also an area of future research. Finally, the development of biomarkers for patient selection and monitoring of treatment response is another important direction for future research.
Conclusion:
In conclusion, 4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a promising compound with potential applications in various scientific research fields. Its specificity for BTK inhibition and good pharmacokinetic properties make it suitable for in vivo studies. However, its potential toxicity needs to be carefully evaluated in preclinical studies. The future directions for the study of this compound include the evaluation of its efficacy in the treatment of various diseases, the development of more potent and selective BTK inhibitors, and the development of biomarkers for patient selection and monitoring of treatment response.
Applications De Recherche Scientifique
4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have potential applications in various scientific research fields. It has been found to have anti-tumor activity and is being studied for the treatment of various types of cancer. It has also been found to have potential applications in the treatment of autoimmune diseases, including rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15-11-6-4-10(5-7-11)13(16)14-9-12-3-2-8-19-12/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKSAUZALCZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4164949.png)
amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B4164951.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4164957.png)
![methyl 2-[({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4164967.png)
![4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4164975.png)
![1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carbonitrile](/img/structure/B4164981.png)
![5-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4164983.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}ethanol](/img/structure/B4164985.png)
![4-(4-chlorobenzoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4164992.png)

![ethyl 4-{4-[allyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4165014.png)
![5,7-dimethyl-N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4165017.png)
![3-ethyl 7-methyl 1-(3-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4165026.png)
![12-oxo-3,18-dioxa-11-azapentacyclo[13.2.1.0~1,13~.0~2,11~.0~5,10~]octadeca-5,7,9,16-tetraene-14-carboxylic acid](/img/structure/B4165036.png)